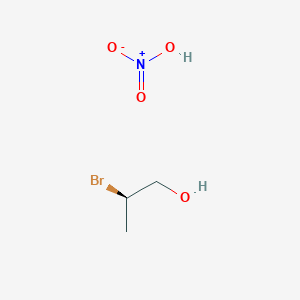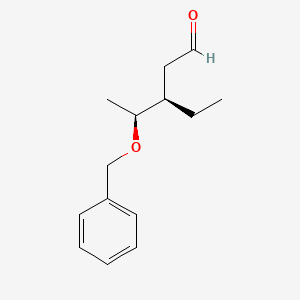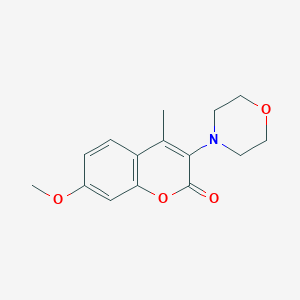
2-(4-Fluoroanilino)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoroanilino)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides This compound is characterized by the presence of a fluoroaniline group attached to the pyridine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoroanilino)pyridine-3-carbohydrazide typically involves the reaction of 4-fluoroaniline with pyridine-3-carbohydrazide. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the fluoroaniline and the pyridine-carbohydrazide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4-Fluoroanilino)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-(4-Fluoroanilino)pyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against multidrug-resistant pathogens.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 2-(4-Fluoroanilino)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The fluoroaniline group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Additionally, the pyridine-carbohydrazide moiety can interact with enzymes and proteins, leading to the disruption of their normal functions .
類似化合物との比較
Similar Compounds
Pyridine-3-carbohydrazide: Lacks the fluoroaniline group, resulting in different chemical and biological properties.
4-Fluoroaniline: Does not contain the pyridine-carbohydrazide moiety, limiting its applications in certain fields.
Nicotinoylhydrazide derivatives: Similar in structure but may have different substituents on the pyridine ring.
Uniqueness
2-(4-Fluoroanilino)pyridine-3-carbohydrazide is unique due to the presence of both the fluoroaniline and pyridine-carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
918907-44-5 |
|---|---|
分子式 |
C12H11FN4O |
分子量 |
246.24 g/mol |
IUPAC名 |
2-(4-fluoroanilino)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H11FN4O/c13-8-3-5-9(6-4-8)16-11-10(12(18)17-14)2-1-7-15-11/h1-7H,14H2,(H,15,16)(H,17,18) |
InChIキー |
JQFQLHDXEDLBGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


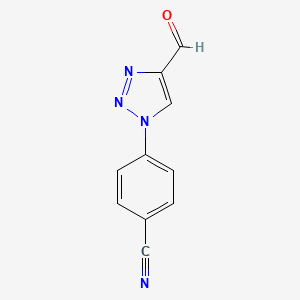
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
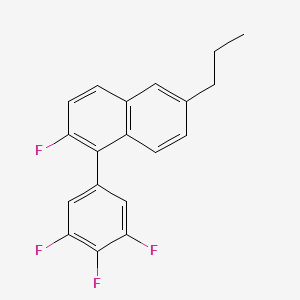
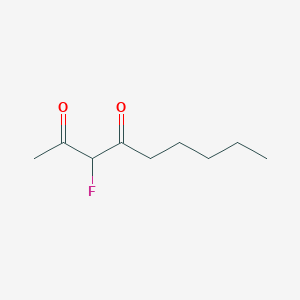
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
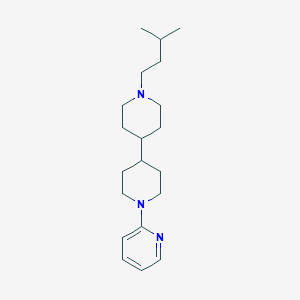
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
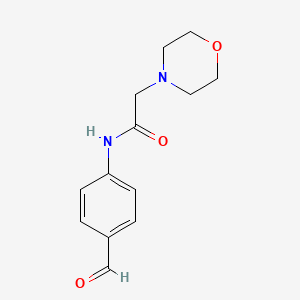
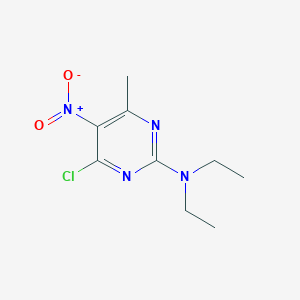
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
